Product packaging for 2-Isopropylbenzo[d]oxazole(Cat. No.:CAS No. 6797-15-5)

2-Isopropylbenzo[d]oxazole

Cat. No.: B12881142
CAS No.: 6797-15-5
M. Wt: 161.20 g/mol
InChI Key: BEMLMLRIKVNBEY-UHFFFAOYSA-N
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Description

2-Isopropylbenzo[d]oxazole (CAS 6797-15-5) is an organic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol. This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry and materials science, substituted with an isopropyl group at the 2-position. Key physical properties include a predicted density of 1.077 g/cm³ and a boiling point of 222.25°C at 760 mmHg . The benzoxazole scaffold is of significant research interest due to its diverse biological activities. Recent studies highlight that structural analogs, particularly 2-substituted benzoxazoles, are investigated for their potent inhibitory effects on enzymes like tyrosinase, which is a key target in developing potential skin-lightening agents . Furthermore, novel synthetic methodologies are continuously being developed to efficiently construct 2-substituted benzoxazole derivatives from amide precursors using reagents like triflic anhydride, underscoring the scaffold's relevance in modern organic synthesis and drug discovery . Researchers value this heterocycle for its versatility and potential applications in developing new therapeutic agents and functional materials. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B12881142 2-Isopropylbenzo[d]oxazole CAS No. 6797-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6797-15-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-propan-2-yl-1,3-benzoxazole

InChI

InChI=1S/C10H11NO/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3

InChI Key

BEMLMLRIKVNBEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2O1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isopropylbenzo D Oxazole and Analogous Benzoxazole Derivatives

Fundamental Strategies for Benzoxazole (B165842) Ring System Construction

The core of benzoxazole synthesis lies in the formation of the fused oxazole (B20620) ring onto a benzene (B151609) ring. The most prevalent and versatile starting material for this purpose is 2-aminophenol (B121084), which contains the requisite ortho-amino and hydroxyl functionalities for cyclization.

Cyclization Reactions Utilizing 2-Aminophenols and Carbonyl Derivatives.rsc.org

The traditional and most common approach to constructing the benzoxazole scaffold involves the condensation of 2-aminophenols with a variety of carbonyl-containing compounds. rsc.org This strategy is widely employed due to the ready availability of the starting materials and the relative simplicity of the reactions.

The reaction of 2-aminophenol with aldehydes or ketones is a direct method for synthesizing 2-substituted benzoxazoles. rsc.orgnih.gov This condensation typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzoxazole ring. nih.gov

Various catalysts and reaction conditions have been developed to promote this transformation efficiently. For instance, a fly ash-catalyzed reaction of 2-aminophenol with substituted aldehydes in toluene (B28343) at 110 °C provides a greener synthetic route. nih.gov Another approach utilizes a gold catalyst (HAuCl₄·4H₂O) in THF under an oxygen atmosphere to achieve high yields of 2-arylbenzoxazoles from 2-aminophenols and aldehydes. nih.gov The reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, also affords various 2-substituted benzoxazoles. acs.org

Table 1: Examples of Catalysts and Conditions for Condensation of 2-Aminophenol with Aldehydes

Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Fly AshToluene110Not Specified nih.gov
HAuCl₄·4H₂OTHF66up to 96 nih.gov
Brønsted Acid/CuINot SpecifiedNot SpecifiedNot Specified acs.org
Samarium TriflateWaterRoom TempNot Specified organic-chemistry.org

Carboxylic acids and their derivatives, such as acid chlorides and esters, are common coupling partners for 2-aminophenol in benzoxazole synthesis. thieme-connect.comresearchgate.netmdpi.com These reactions typically require activation of the carboxylic acid, often under acidic conditions or with a coupling agent, to facilitate the initial amidation followed by cyclization.

Microwave-assisted direct synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol has been achieved under catalyst and solvent-free conditions, offering an environmentally friendly alternative. thieme-connect.com Methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids by generating the acid chlorides in situ. researchgate.net Lawesson's reagent has also been used as an efficient promoter in the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

Table 2: Methods for Reaction of 2-Aminophenol with Carboxylic Acids and Derivatives

Reagent/CatalystConditionsKey FeaturesReference
NoneMicrowave, Solvent-FreeEnvironmentally friendly thieme-connect.com
Methanesulfonic AcidOne-potIn situ acid chloride generation researchgate.net
Lawesson's ReagentMicrowave, Solvent-FreeEfficient for various substrates organic-chemistry.org

Beyond aldehydes and carboxylic acids, other functional groups can serve as precursors for the C2 position of the benzoxazole ring.

Isothiocyanates: The reaction of 2-aminophenol with isothiocyanates leads to the formation of a thiourea (B124793) intermediate. tandfonline.com Subsequent oxidative cyclodesulfurization, for example using potassium periodate, yields 2-aminobenzoxazole (B146116) derivatives. organic-chemistry.org Another method involves the condensation of 2-aminophenols with aryl isothiocyanates in the presence of elemental sulfur and potassium carbonate. researchgate.net

Ortho-esters: Functionalized ortho-esters react with 2-aminophenols to produce benzoxazole derivatives. organic-chemistry.orgacs.org This method is versatile and allows for the introduction of a variety of substituents at the 2-position. organic-chemistry.org Catalysts such as BF₃·OEt₂ or tungstate (B81510) sulfuric acid can be employed to facilitate this condensation. organic-chemistry.orgacademie-sciences.fr

Alkynones: Copper-catalyzed hydroamination of alkynones with 2-aminophenols provides a route to a wide variety of functionalized benzoxazole derivatives. rsc.org The proposed mechanism involves copper-catalyzed hydroamination followed by intramolecular cyclization of the resulting β-iminoketone intermediate. rsc.org In some cases, a rearrangement reaction can occur when using 2-aminophenol, an aromatic aldehyde, and 3-butyn-2-one, leading to unique benzoxazole structures. sioc-journal.cn

Modern Amide Transformation Strategies for 2-Substituted Benzoxazoles

Recent advancements in organic synthesis have introduced novel methods for constructing benzoxazoles that bypass traditional condensation reactions. One such innovative approach involves the transformation of amides.

A powerful and modern strategy for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides using triflic anhydride (B1165640) (Tf₂O). mdpi.comresearchgate.netnih.gov This method offers a versatile and efficient route to a wide range of benzoxazole derivatives. mdpi.com

The reaction proceeds through a cascade mechanism. Initially, the tertiary amide reacts with Tf₂O in the presence of a base, such as 2-fluoropyridine, to form a highly reactive amidinium salt intermediate. mdpi.comnih.gov The amino group of 2-aminophenol then acts as a nucleophile, attacking the activated carbonyl carbon of the amidinium salt. mdpi.comnih.gov This is followed by an intramolecular cyclization and subsequent elimination to afford the final 2-substituted benzoxazole product. mdpi.comresearchgate.netnih.gov This methodology is notable for its mild reaction conditions and broad substrate scope, tolerating various functional groups on both the amide and the 2-aminophenol. mdpi.comresearchgate.net

Table 3: Reaction Details for Tf₂O-Promoted Benzoxazole Synthesis

ComponentRole
Tertiary AmideSource of the C2 substituent
2-AminophenolBenzoxazole precursor
Triflic Anhydride (Tf₂O)Electrophilic activating agent
2-FluoropyridineBase
Triflic Anhydride (Tf2O)-Promoted Electrophilic Activation of Tertiary Amides
Mechanistic Elucidation of Activation, Nucleophilic Addition, Cyclization, and Elimination

The synthesis of 2-substituted benzoxazoles often proceeds through a cascade reaction involving the activation of a carbonyl group, subsequent nucleophilic attack, intramolecular cyclization, and a final elimination step. mdpi.comnortheastern.edu A common and versatile method involves the reaction of 2-aminophenols with tertiary amides in the presence of an activating agent like triflic anhydride (Tf₂O) and a mild base such as 2-fluoropyridine. mdpi.comnortheastern.edu

The proposed mechanism for this transformation begins with the reaction of the tertiary amide with Tf₂O, which activates the amide carbonyl group to form a highly electrophilic intermediate. mdpi.comresearchgate.net The amino group of the 2-aminophenol then acts as a nucleophile, attacking the activated carbonyl carbon. mdpi.comresearchgate.net This is followed by an intramolecular cyclization, where the hydroxyl group of the aminophenol attacks the intermediate, leading to the formation of a cyclic species. mdpi.comresearchgate.net The final step is the elimination of the triflate group and other byproducts to yield the 2-substituted benzoxazole. mdpi.comresearchgate.net This method has been successfully applied to the synthesis of a variety of benzoxazole derivatives, including 2-isopropylbenzo[d]oxazole. mdpi.com

Another well-established method for oxazole synthesis is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The reaction mechanism involves the deprotonation of TosMIC, which then attacks an aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates toluenesulfinic acid to yield the oxazole. organic-chemistry.orgnih.gov

A plausible reaction mechanism for the formation of 4,5-disubstituted oxazoles directly from carboxylic acids involves the in situ activation of the carboxylic acid to form a trifluorosulfonyl mixed anhydride. nih.gov This activated intermediate is then attacked by a nucleophile like DMAP to form an acylpyridinium salt. This salt then reacts with a deprotonated alkyl isocyanoacetate, which subsequently cyclizes to form the desired oxazole product. nih.gov

In the context of 2-aminobenzoxazole synthesis, one approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF₃·Et₂O. The proposed mechanism initiates with the Lewis acid activating the NCTS by coordinating to its cyano group. This facilitates the nucleophilic attack of the amino group of the o-aminophenol and subsequent elimination of a sulfonamide residue. The hydroxyl group then attacks the electron-deficient carbon, and upon workup, the 2-aminobenzoxazole is formed. nih.govacs.org

Direct C-H Functionalization Methodologies for Benzoxazole Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov This approach has been extensively applied to the benzoxazole scaffold.

Palladium-Catalyzed Direct Arylation and Alkenylation

Palladium catalysts are highly effective for the direct arylation and alkenylation of benzoxazoles. These reactions typically involve the coupling of benzoxazoles with aryl or alkenyl halides. nih.govmdpi.com A notable advancement is the room-temperature direct 2-arylation of benzoxazoles with aryl bromides using a Pd(OAc)₂/NiXantphos-based catalyst, which operates through a deprotonative cross-coupling process. nih.gov This method tolerates a variety of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Palladium-Catalyzed Direct 2-Arylation of Benzoxazole with Aryl Bromides nih.gov
EntryAryl BromideProductYield (%)
14-Methoxybromobenzene2-(4-Methoxyphenyl)benzo[d]oxazole88
24-(N,N-Dimethylamino)bromobenzene2-(4-(Dimethylamino)phenyl)benzo[d]oxazole86
34-Chlorobromobenzene2-(4-Chlorophenyl)benzo[d]oxazole99
44-Fluorobromobenzene2-(4-Fluorophenyl)benzo[d]oxazole81
54-Cyanobromobenzene4-(Benzo[d]oxazol-2-yl)benzonitrile91
6N-(4-Bromophenyl)acetamideN-(4-(Benzo[d]oxazol-2-yl)phenyl)acetamide60

Palladium-catalyzed direct alkenylation of benzoxazoles has also been achieved with various alkenylating agents, including alkenyl bromides and iodides. mdpi.com For instance, the coupling of benzoxazoles with alkenyl iodides can be performed using a [Pd(dppf)Cl₂·CH₂Cl₂], PPh₃, and Ag₂CO₃ catalytic system in water under microwave irradiation, representing a green chemistry approach. mdpi.com Oxidative Heck coupling, also known as the Fujiwara–Moritani reaction, allows for the direct C-2 alkenylation of benzoxazoles with styrenes using a Pd(II)/Cu(II) system. mdpi.com

Copper- and Nickel-Catalyzed C-H Activation Processes

Copper and nickel catalysts offer more cost-effective and sustainable alternatives to palladium for C-H functionalization of benzoxazoles. Copper-catalyzed direct arylation of benzoxazoles with aryl bromides has been demonstrated using a CuI/PPh₃-based catalyst system. nih.gov This method exhibits good to excellent yields with a broad substrate scope. nih.gov Copper catalysis is also effective for the direct oxidative amination of benzoxazoles using tertiary amines or formamides as the nitrogen source, operating under mild conditions with oxygen or air as the oxidant. organic-chemistry.orgacs.org

Table 2: Copper-Catalyzed Direct 2-Arylation of Benzoxazole with Aryl Bromides nih.gov
EntryAryl BromideProductYield (%)
11-Bromo-4-tert-butylbenzene2-(4-(tert-Butyl)phenyl)benzo[d]oxazole95
2Bromobenzene2-Phenylbenzo[d]oxazole92
32-Bromonaphthalene2-(Naphthalen-2-yl)benzo[d]oxazole98
42-Bromo-6-methoxynaphthalene2-(6-Methoxynaphthalen-2-yl)benzo[d]oxazole88

Nickel catalysts have also been successfully employed for the C-H functionalization of benzoxazoles. For instance, nickel-catalyzed direct alkynylation of benzoxazoles with alkynyl bromides provides an efficient route to 2-alkynylbenzoxazoles. acs.org In some cases, the addition of a catalytic amount of CuI can significantly accelerate the reaction. acs.org Nickel-catalyzed C-H alkylation of benzoxazoles with unactivated alkyl halides has also been reported, offering a direct method for introducing alkyl groups at the C2-position. nih.gov A heterogeneous catalyst, sawdust-supported N-heterocyclic carbene-nickel complex, has been developed for the synthesis of 2-substituted benzoxazoles from benzoxazole and aryl boronic acids via a C-H activation strategy. benthamdirect.com

Regioselective Functionalization at the C2-Position

The C2-position of the benzoxazole ring is the most common site for functionalization due to its electronic properties. beilstein-journals.org The majority of the direct C-H functionalization methods, including those catalyzed by palladium, copper, and nickel, exhibit high regioselectivity for the C2-position. nih.govnih.govacs.org This selectivity is often attributed to the concerted metalation-deprotonation mechanism, where the heteroatoms of the benzoxazole ring play a crucial role in directing the catalyst to the C2-position. mdpi.com

While C2 functionalization is predominant, methods for regioselective functionalization at other positions, such as C7, have also been developed. For example, a phosphine-free PdCl₂ catalyst system has been used for the direct arylation of benzoxazole derivatives at the C7 position. acs.org This unique regioselectivity is proposed to occur through a (thio)phenoxy chelation-assisted C–H bond cleavage from an opened intermediate. acs.orgnih.gov Similarly, a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation protocol has been described for the synthesis of 7-substituted benzoxazoles, where a directing group at the meta position enhances the reaction efficacy. nih.gov

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being incorporated into the synthesis of benzoxazole derivatives to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. nih.govsciforum.net This technique has been successfully applied to the synthesis of benzoxazoles. For example, the condensation of 2-aminophenols with aldehydes can be efficiently carried out under microwave irradiation using a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a recyclable catalyst. mdpi.com

Another green approach involves the microwave-assisted synthesis of 2-aryl benzoxazoles from 2-aminophenol and substituted carboxylic acids using citrus limon extract as a natural acid catalyst. globalresearchonline.net This method is simple, economical, and provides excellent yields in very short reaction times. globalresearchonline.net Furthermore, microwave-assisted synthesis has been utilized for the cyclodesulfurization of in situ formed disubstituted thioureas to yield benzoxazoles, using hydrogen peroxide as a safe and inexpensive oxidant. tandfonline.com This metal- and base-free method aligns well with the principles of green chemistry. tandfonline.com

Table 3: Microwave-Assisted Synthesis of Benzoxazole Derivatives
Starting MaterialsCatalyst/ReagentConditionsProductYield (%)Reference
2-Aminophenol, Benzaldehyde[CholineCl][oxalic acid]MW, 120 °C, 15 min2-PhenylbenzoxazoleGood to Excellent mdpi.com
2-Aminophenol, Carboxylic AcidCitrus Limon ExtractMW, 1-2 min2-Aryl Benzoxazoles80-90 globalresearchonline.net
Isothiocyanate, o-Substituted AnilineH₂O₂MW, <5 minBenzoxazole89 tandfonline.com
2-Amino-4-methylphenol, Aromatic AldehydesI₂MW, Solvent-free2,5-Disubstituted Benzoxazoles67-90 scienceandtechnology.com.vn

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. This method has been successfully applied to the synthesis of benzoxazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comnanobioletters.com The sonication process enhances mass transfer and provides the necessary activation energy, making it an efficient and eco-friendly alternative. mdpi.com

In a comparative study, the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives was performed using both conventional and ultrasound-assisted methods. mdpi.com The ultrasound-assisted approach consistently demonstrated shorter reaction times (2 hours vs. 7-9 hours conventionally) for the cyclocondensation step. mdpi.com Similarly, the synthesis of various heterocyclic compounds, including 1,2,4-triazole (B32235) derivatives, has shown that ultrasound irradiation can produce excellent yields (75-89%) in much shorter timeframes than traditional approaches. mdpi.comnih.gov The primary advantages of this methodology are the significant rate acceleration and its alignment with the principles of green chemistry. nanobioletters.commdpi.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Benzoxazole Derivative Data synthesized from research on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time7–9 hours2 hours
TemperatureRoom Temperature50 °C
Energy SourceStirringUltrasonic Bath
YieldComparable to UltrasoundHigh

Mechanochemical Reactions

Mechanochemistry offers a solvent-free approach to chemical synthesis, where mechanical energy from grinding or milling is used to drive reactions. researchgate.netrsc.org This technique is particularly noted for its simplicity, reduced waste, and often catalyst-free conditions. rsc.org

An efficient and versatile mechanochemical route for synthesizing 2-aryl benzothiazoles and substituted benzimidazoles has been developed using a simple mortar-and-pestle grinding method. rsc.org This process involves the smooth condensation of aromatic aldehydes with o-aminothiophenol or o-phenylenediamine, followed by cyclization to form the target 1,3-benzazoles. rsc.org The key advantages of this protocol include the absence of a catalyst, clean reaction profiles, high yields, and short reaction times. rsc.org In other instances, mechanochemical synthesis of benzoxazole derivatives has been effectively catalyzed by ZnO nanoparticles, achieving high yields (79–94%) within just 30 minutes. beilstein-journals.org The combination of mechanical activation with nanocatalysis represents a powerful strategy for efficient heterocyclic synthesis. beilstein-journals.org

Table 2: Overview of Mechanochemical Synthesis Approaches for Benzazoles Data compiled from studies on mechanochemical synthesis. researchgate.netrsc.orgbeilstein-journals.org

MethodCatalyst/ReagentReaction TimeKey Features
Mortar-Pestle GrindingCatalyst-FreeShortSimple, high yields, no work-up. rsc.org
Ball-MillingZnO Nanoparticles (0.5 mol%)30 minutesCatalytic, high yields (79-94%). beilstein-journals.org
Ball-Milling (One-Pot)CS₂ShortForms 2-anilinobenzoxazoles directly. researchgate.net

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a significant goal in green chemistry, as it eliminates catalyst-related costs, toxicity, and potential contamination of the final product. rsc.org Several methodologies for benzoxazole synthesis have been developed that proceed efficiently without the need for a catalyst.

For instance, a catalyst-free, microwave-promoted multicomponent reaction in water has been reported for the synthesis of functionalized 1,4-dihydropyridines, demonstrating that complex heterocycles can be formed in excellent yields (94–97%) without a catalyst. frontiersin.org This principle extends to benzoxazoles, where certain mechanochemical methods are inherently catalyst-free, relying solely on mechanical agitation to induce the reaction. rsc.org Furthermore, novel syntheses of various carbamates have been achieved from hetaryl ureas and alcohols under catalyst-free conditions, proceeding through the intermediate formation of hetaryl isocyanates. rsc.org Visible-light-mediated reactions also present an emerging frontier for catalyst-free synthesis, providing a mild and efficient pathway for generating reactive intermediates. nih.gov These approaches underscore a trend towards simplifying reaction systems while maintaining high efficiency and environmental compatibility. rsc.orgfrontiersin.org

Reactions in Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) are emerging as a new class of ionic liquids that serve as sustainable and often recyclable catalysts and/or solvents in organic synthesis. nih.govmdpi.com These solvents are characterized by their low vapor pressure, low toxicity, and simple preparation. mdpi.com

A novel and efficient methodology for the arylation of benzoxazoles with aromatic aldehydes has been developed using a deep eutectic solvent as the catalyst. nih.govresearchgate.net In one study, a DES composed of zinc chloride and ethylene (B1197577) glycol ([ZnCl₂][ethylene glycol]₄) was found to be an effective catalyst for the C2-arylation of benzoxazole, providing the desired product in high yield without requiring other additives. nih.govresearchgate.net Another approach utilized a DES made from choline (B1196258) chloride and oxalic acid ([CholineCl][oxalic acid]) under microwave irradiation to synthesize 2-arylbenzoxazoles in good to excellent yields. mdpi.com A significant advantage of DES-based systems is the ability to recover and reuse the solvent/catalyst without a significant loss of activity, making the process highly economical and environmentally friendly. nih.govmdpi.com

Table 3: Benzoxazole Synthesis Using Deep Eutectic Solvents (DES) Data from studies on DES-catalyzed synthesis. nih.govmdpi.comresearchgate.net

DES CompositionReaction TypeConditionsYieldReference
[ZnCl₂][ethylene glycol]₄C2-Arylation of benzoxazole120 °C, 6 h, solvent-free95% nih.govresearchgate.net
[CholineCl][oxalic acid]Cyclization of 2-aminophenols and benzaldehydesMicrowave irradiation, solvent-freeGood to Excellent mdpi.com

Catalytic Systems and Reagents in Benzoxazole Synthesis

Transition Metal Catalysts (e.g., Pd, Cu, Ni)

Transition metals are widely used to catalyze the C-O and C-N bond formations essential for benzoxazole ring closure. rsc.orgrsc.org

Palladium (Pd): Palladium catalysts, such as Pd(OAc)₂, are effective in mediating the synthesis of C4-aryl benzoxazoles from 2-aminophenol and aryl iodide. mdpi.com Palladium complexes of dendronized amine polymers have also been developed as catalysts for benzoxazole synthesis. rsc.org However, the high cost and potential toxicity of palladium can be drawbacks. researchgate.net

Copper (Cu): Copper catalysts are a more cost-effective alternative to palladium and are widely used. rsc.org An efficient synthesis of 2-substituted benzoxazoles occurs via Cu-catalyzed intramolecular O-arylation of o-halobenzanilides in water. rsc.org Systems like CuI/1,10-phenanthroline have been used for the cyclization of o-haloanilides. rsc.org A patented method describes the synthesis of 5-tert-butyl-2-isopropylbenzoxazole using a Cu₂O catalyst from p-tert-butylcatechol and isobutylamine (B53898) with a 73% yield. google.com

Nickel (Ni): Nickel catalysts are also gaining attention. Patil et al. prepared nickel(II) complexes of benzoyl hydrazones and used them to catalyze the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, achieving high yields of 87–94% with low catalyst loading. rsc.org

Nanocatalysis for Enhanced Efficiency

Nanocatalysts offer significant advantages over their bulk counterparts, including exceptionally high surface area-to-volume ratios, which leads to enhanced catalytic activity, higher selectivity, and milder reaction conditions. ckthakurcollege.netijpbs.com Many nanocatalysts are also designed for easy separation and reusability, aligning with the goals of green chemistry. ajchem-a.comajchem-a.com

Several types of nanocatalysts have been successfully employed for benzoxazole synthesis:

Magnetic Nanoparticles: Fe₃O₄@SiO₂-SO₃H, a magnetic nanoparticle-supported solid acid, has been used as a highly efficient and reusable catalyst for the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions at 50 °C. ajchem-a.comajchem-a.com The catalyst is easily separated using an external magnet and can be reused multiple times without a significant drop in activity. ajchem-a.com

Core-Shell Nanocatalysts: A magnetically separable Ag@Fe₂O₃ core-shell nanocatalyst has demonstrated superior performance in the one-pot synthesis of 2-phenyl benzoxazole derivatives at room temperature, affording high yields of 88-97%. ckthakurcollege.net

Metal Oxide Nanoparticles: Nano-sized titanium dioxide (TiO₂) has been used to promote the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aromatic aldehydes, resulting in good to excellent yields (80-94%). researchgate.net Similarly, ZnO nanoparticles have been used as a green and efficient catalyst for synthesizing 2-aryl-1,3-benzoxazole derivatives. ijpbs.com

Table 4: Examples of Nanocatalysts in Benzoxazole Synthesis Data compiled from various studies on nanocatalysis. ckthakurcollege.netajchem-a.comresearchgate.net

NanocatalystReactionConditionsYieldKey Advantage
Fe₃O₄@SiO₂-SO₃HCondensation of 2-aminophenol and aldehydes50 °C, Solvent-freeHighMagnetically reusable. ajchem-a.com
Ag@Fe₂O₃ Core-ShellCondensation of 2-aminophenol and aldehydesRoom Temp.88-97%High activity at RT, magnetically reusable. ckthakurcollege.net
Nano TiO₂One-pot synthesis from 2-aminophenols and aldehydes70 °C, Ethanol80-94%Efficient, reusable catalyst. researchgate.net

Organocatalysis in Heterocycle Synthesis

The field of organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a sustainable and metal-free alternative for the construction of complex molecular architectures. This approach utilizes small organic molecules to accelerate chemical reactions, often with high levels of stereoselectivity. In the realm of heterocycle synthesis, organocatalysis has facilitated the development of novel and efficient pathways to valuable scaffolds, including the benzoxazole core. These methodologies are characterized by their operational simplicity, mild reaction conditions, and the use of environmentally benign and readily available catalysts.

One notable advancement in this area is the organocatalytic synthesis of 2-substituted benzoxazoles from alkyl- or arylanilides. This transformation can be achieved using an aryl iodide, such as 1-iodo-4-nitrobenzene, as the catalyst in the presence of Oxone as an inexpensive and safe terminal oxidant. The reaction proceeds at room temperature in the open air through an oxidative C-H functionalization and subsequent C-O bond formation, providing a direct route to functionalized benzoxazoles in moderate to high yields. acs.orgnih.gov The generality of this method suggests its applicability for the synthesis of this compound from the corresponding isobutyrylanilide.

Another innovative organocatalytic strategy involves the depolymerization of poly(ethylene terephthalate) (PET) to generate precursors for bis-benzoxazole synthesis. rsc.orgresearchgate.netrsc.org In this process, the neutral superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyzes the reaction of PET with 2-aminophenol. rsc.orgrsc.org This one-pot reaction involves two key nucleophilic substitution steps: an initial amidation or transesterification of the polymer, followed by the formation of the heterocycle. rsc.org Theoretical studies have shown that the heterocycle formation primarily occurs through a nucleophilic attack of the phenolic hydroxyl group on the amide intermediate, a process facilitated by the TBD catalyst. rsc.orgresearchgate.net This method highlights the potential of organocatalysis in upcycling plastic waste into valuable chemical compounds.

Furthermore, phosphine-catalyzed reactions have been explored for the synthesis of complex heterocyclic systems derived from benzoxazoles. For instance, triphenylphosphine (B44618) has been employed as an organocatalyst in the dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone. nih.govd-nb.info This reaction proceeds through the activation of the cyclopropenone by the phosphine (B1218219) catalyst to form a zwitterionic intermediate, which then undergoes a nucleophilic attack by the benzoxazole. nih.gov

The versatility of organocatalysis is also demonstrated in photoredox-catalyzed reactions. Visible light, in combination with an organic photosensitizer, can be used to drive the synthesis of benzoxazoles from 2-substituted phenolic imines under mild conditions. beilstein-journals.org This approach aligns with the principles of green chemistry by utilizing light as a renewable energy source.

The following tables summarize key findings from the discussed organocatalytic methodologies for the synthesis of benzoxazole derivatives.

Table 1: Organocatalytic Synthesis of 2-Substituted Benzoxazoles via C-H Functionalization

CatalystOxidantSubstrateKey FeaturesRef
1-Iodo-4-nitrobenzeneOxoneAlkyl-/ArylanilidesRoom temperature, air atmosphere, C-H functionalization, C-O/S bond formation acs.orgnih.gov

Table 2: Organocatalytic Synthesis of Bis-Benzoxazoles from PET

CatalystReagentKey FeaturesRef
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)2-AminophenolOne-pot synthesis, depolymerization of PET, nucleophilic substitution rsc.orgrsc.org

Table 3: Phosphine-Catalyzed Dearomative Cycloaddition of Benzoxazoles

CatalystReagentsReaction TypeRef
TriphenylphosphineBenzoxazole, 1,2-Diphenylcyclopropenone[3+2] Cycloaddition nih.govd-nb.info

These examples underscore the significant progress and potential of organocatalysis in the synthesis of benzoxazoles and their derivatives. The development of such methods provides efficient and more sustainable routes to these important heterocyclic compounds.

Advanced Spectroscopic Characterization and Precision Structural Elucidation of 2 Isopropylbenzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the molecular framework of 2-Isopropylbenzo[d]oxazole by mapping the environments of its proton and carbon atoms.

Detailed ¹H NMR Analysis for Proton Environment Mapping

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic and isopropyl protons. mdpi.com The aromatic protons appear in the downfield region between δ 7.25 and 7.71 ppm. mdpi.com Specifically, multiplets are observed in the ranges of δ 7.71–7.66, 7.51–7.45, and 7.32–7.25 ppm, corresponding to the protons on the benzoxazole (B165842) ring system. mdpi.com

The isopropyl group gives rise to two characteristic signals. A heptet is observed at approximately δ 3.25 ppm, which is attributed to the single methine proton (CH). This splitting pattern arises from the coupling with the six equivalent methyl protons. These methyl protons (CH₃) appear as a doublet at around δ 1.46 ppm, confirming their coupling to the adjacent methine proton. mdpi.com The coupling constant (J) for both the heptet and the doublet is 6.9 Hz. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.71–7.66m-Aromatic H
7.51–7.45m-Aromatic H
7.32–7.25m-Aromatic H
3.25heptet6.9CH (isopropyl)
1.46d6.9CH₃ (isopropyl)

Comprehensive ¹³C NMR Investigations for Carbon Framework Assessment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, also recorded in CDCl₃, shows a total of eight distinct carbon signals, consistent with the molecular structure.

The most downfield signal at δ 171.3 ppm is assigned to the C2 carbon of the oxazole (B20620) ring, reflecting its imine-like character. mdpi.com The carbons of the benzene (B151609) ring appear in the aromatic region, with signals at δ 150.7, 141.2, 124.4, 124.0, 120.0, and 110.2 ppm. mdpi.com The two carbons of the isopropyl group are observed in the upfield region. The methine carbon (CH) resonates at δ 28.9 ppm, while the two equivalent methyl carbons (CH₃) give a single peak at δ 20.3 ppm. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com

Chemical Shift (δ) ppmAssignment
171.3C2 (oxazole)
150.7Aromatic C
141.2Aromatic C
124.4Aromatic C
124.0Aromatic C
120.0Aromatic C
110.2Aromatic C
28.9CH (isopropyl)
20.3CH₃ (isopropyl)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is standard practice for confirming structural assignments. github.ioiranchembook.ir

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, a clear correlation would be expected between the methine proton of the isopropyl group (δ 3.25 ppm) and the methyl protons (δ 1.46 ppm). Correlations between the aromatic protons would also help to delineate their specific positions on the benzene ring. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments are used to identify direct one-bond correlations between protons and the carbons they are attached to. github.io This would definitively link the proton signals to their corresponding carbon signals in Table 1 and Table 2. For instance, the signal at δ 3.25 ppm would correlate with the carbon at δ 28.9 ppm, and the signal at δ 1.46 ppm would correlate with the carbon at δ 20.3 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" of the molecule and identifying its key functional groups.

Characterization of Key Functional Groups and Molecular Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govspectroscopyonline.com

Infrared (IR) Spectroscopy : The IR spectrum of a related compound, 2-isopropylbenzo[d]thiazole, shows characteristic peaks for C-H stretching of the isopropyl group around 2966, 2936, and 2869 cm⁻¹. thieme-connect.com Aromatic C-H stretching vibrations are also expected in the region of 3000-3100 cm⁻¹. A key absorption for the benzoxazole system is the C=N stretching vibration, which is typically observed in the range of 1620-1650 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring would likely appear in the fingerprint region, around 1250 cm⁻¹. rsc.org

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.comrsc.org The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric breathing mode of the benzene ring is often a prominent feature. The C=N stretch would also be Raman active. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of benzoxazole derivatives is characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The benzoxazole core itself is a chromophore, and the presence of the isopropyl substituent can cause slight shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The specific λ_max values for this compound are not explicitly detailed in the search results, but they are expected to be in the UV region, consistent with other benzoxazole derivatives. These electronic transitions are responsible for the compound's interaction with ultraviolet light. sci-hub.se

Analysis of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound, typically recorded using UV-Vis spectroscopy, provides insights into the electronic transitions within the molecule. The benzoxazole core possesses a conjugated system involving the benzene ring and the oxazole ring. The electronic transitions observed are primarily π → π* transitions associated with this aromatic system.

For analogous 2-phenyl-naphthoxazole derivatives, it has been observed that the maximum absorption wavelength is almost insensitive to solvent polarity. uchile.cl This suggests that the ground state electronic structure is not significantly polarized. The absorption spectra of N-thienylcarbazoles, which also feature linked aromatic systems, show that the electronic properties of the ground state are more perturbed by substitution at the 2-position compared to other positions. clockss.org

A hypothetical representation of the UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane (B81311) might be expected to show absorption maxima characteristic of the benzoxazole system, likely in the UV region.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane

Wavelength (λmax, nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
~280 ~10,000 π → π*
~240 ~25,000 π → π*

Note: This data is hypothetical and based on general characteristics of benzoxazole derivatives.

Solvatochromism Studies

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. For many benzoxazole derivatives, a pronounced solvatochromic effect is observed, particularly in their fluorescence spectra. researchgate.net This indicates a significant change in the dipole moment upon excitation from the ground state to the first excited singlet state. researchgate.net

While specific solvatochromism studies on this compound are not available, research on analogous compounds, such as 2-(aryl)benzoxazole derivatives, reveals that their fluorescence spectra exhibit a noticeable red shift (bathochromic shift) as the polarity of the solvent increases. researchgate.net This positive solvatochromism suggests that the excited state is more polar than the ground state, a common feature for many 2-substituted benzoxazoles. uchile.clresearchgate.net The absorption spectra, in contrast, are often less sensitive to solvent polarity. researchgate.net

The change in the Stokes shift (the difference between the absorption and emission maxima) with solvent polarity can be used to estimate the change in dipole moment upon excitation using the Lippert-Mataga equation. For several benzoxazole derivatives, a large increase in the excited-state dipole moment has been calculated, confirming a significant intramolecular charge transfer (ICT) character in the excited state. uchile.clresearchgate.net

Table 2: Expected Solvatochromic Effects for this compound

Solvent Polarity (ET(30)) Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm⁻¹)
Hexane 30.9 ~280 ~320 High
Dichloromethane 41.1 ~282 ~340 Higher
Methanol 55.5 ~283 ~360 Highest

Note: This data is illustrative and based on the known behavior of analogous benzoxazole derivatives.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization (EI) mass spectrometry would typically be used to generate a molecular ion and a series of fragment ions. The resulting mass spectrum provides the molecular weight of the compound and structural information based on the fragmentation pattern.

The molecular ion peak (M⁺•) for this compound would be expected at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion is a reproducible process that depends on the stability of the resulting fragments. clockss.org For this compound, key fragmentation pathways would likely involve the cleavage of the isopropyl group and fragmentation of the benzoxazole ring system.

A characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation, resulting in a peak at [M-15]⁺. Another likely fragmentation is the loss of a propylene (B89431) molecule (CH₂=CH-CH₃) via a McLafferty-type rearrangement if applicable, or direct cleavage, leading to a peak corresponding to the benzoxazolyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Relative Intensity
175 [C₁₀H₁₁NO]⁺• (Molecular Ion) Moderate
160 [C₉H₈NO]⁺ (Loss of •CH₃) High
132 [C₈H₆NO]⁺ (Loss of C₃H₇•) Moderate
118 [C₇H₄NO]⁺ (Further fragmentation) Moderate
91 [C₆H₅N]⁺• (Fragment of benzoxazole ring) Low

Note: This fragmentation pattern is predicted based on general principles of mass spectrometry and has not been experimentally verified from the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of the molecular formula. For this compound, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16).

While specific HRMS data for this compound was not found in the searched literature, HRMS has been used to confirm the structures of related benzoxazole derivatives. nih.gov For instance, in the synthesis of N-isopropylbenzo[d]oxazole-2-carboxamide, HRMS was used to confirm the elemental composition. worktribe.com

Table 4: Theoretical Exact Mass Calculation for this compound

Formula Calculated Exact Mass (m/z)
C₁₀H₁₁NO 161.0841

Note: This value is the theoretical monoisotopic mass.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A search of the crystallographic literature did not yield an experimental single-crystal X-ray structure for this compound. However, the crystal structures of numerous other benzoxazole derivatives have been reported, providing a basis for understanding the likely molecular geometry. For example, the crystal structure of a complex HIV-1 protease inhibitor containing an N-isopropylbenzo[d]oxazol-2-amine moiety has been determined, revealing the spatial arrangement of the benzoxazole ring system. nih.gov

Based on the structures of related compounds, the benzoxazole ring system in this compound is expected to be essentially planar. The isopropyl group at the 2-position will adopt a specific conformation relative to the plane of the benzoxazole ring. The bond lengths and angles within the benzoxazole core would be consistent with those of a conjugated aromatic system.

Table 5: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-C bond lengths (benzene ring) ~1.39 Å
C-O bond length (oxazole) ~1.36 Å
C=N bond length (oxazole) ~1.30 Å
C-N bond length (oxazole) ~1.38 Å

Note: These parameters are predictions based on the known structures of similar benzoxazole derivatives and have not been experimentally determined.

Reactivity Profiles and Mechanistic Studies of 2 Isopropylbenzo D Oxazole Derivatives

Reaction Patterns of the Benzoxazole (B165842) Ring System

Electrophilic Substitution Reactions on the Aromatic Ring

The benzoxazole ring system can undergo electrophilic aromatic substitution (EAS) on the carbocyclic benzene (B151609) ring. The fused oxazole (B20620) moiety acts as a deactivating group with ortho, para-directing effects, albeit with substitution patterns that can be complex. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack, while the oxygen atom can donate electron density via resonance.

Nitration of benzoxazole proceeds readily, typically yielding a mixture of isomers. researchgate.net Research indicates that substitution preferentially occurs at the 6-position, followed by the 5-position. researchgate.net If these positions are blocked, the nitro group may also substitute at the 4- or 7-positions. researchgate.net For instance, the nitration of 2-methylbenzoxazole (B1214174) with a mixture of nitric acid and sulfuric acid primarily yields 2-methyl-6-nitrobenzoxazole.

ReactionReagentsPosition(s) of SubstitutionReference
NitrationHNO₃ / H₂SO₄6- and 5-positions primarily researchgate.net
Nitration (with blocked 5,6 positions)HNO₃ / H₂SO₄4- and/or 7-positions researchgate.net

Nucleophilic Substitution Reactions at the Oxazole Ring

The C2 position of the benzoxazole ring is the most electron-deficient carbon and is thus the primary site for nucleophilic attack. While direct nucleophilic substitution on an unsubstituted benzoxazole is uncommon, such reactions can occur, often leading to ring-opening. rsc.org This reactivity is a key feature in the synthesis of other heterocyclic systems or functionalized derivatives.

For example, a facile method for synthesizing 2-aminobenzoxazoles has been developed that involves the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization. rsc.org This process highlights the susceptibility of the C2 position to nucleophilic attack and the subsequent cleavage of the C-O bond within the oxazole ring. In some cases, this can proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, demonstrating the synthetic versatility derived from the oxazole ring's reactivity.

Functionalization at the 2-Position of Benzoxazole

Direct functionalization of the C-H bond at the C2 position is a highly sought-after transformation due to its atom economy. nih.govresearchgate.net This approach avoids the need for pre-functionalized substrates, which are often required in classical cyclization syntheses of 2-substituted benzoxazoles. nih.gov

Alkylation and Arylation Reactions

Significant progress has been made in the direct C-H alkylation and arylation of the benzoxazole C2 position, largely through transition-metal catalysis. Palladium-catalyzed reactions have proven particularly effective.

Studies have demonstrated the direct C2-arylation of benzoxazoles with various aryl sources, including unactivated arenes, arylsulfonyl hydrazides, and arene sulfonyl chlorides. rsc.orgthieme-connect.comnih.gov These methods provide a straightforward route to 2-arylbenzoxazoles, which are important structural motifs in medicinal chemistry. For instance, a palladium-catalyzed desulfitative C-arylation using arene sulfonyl chlorides tolerates a wide range of functional groups, offering a practical alternative to traditional cross-coupling reactions. nih.gov

Similarly, palladium catalysis can achieve C-H difluoromethylation at the C2-position using difluoromethyl anhydrides. acs.orgacs.org Mechanistic studies suggest the formation of a key Pd(II)(CF₂H)(carboxylate) intermediate, whose specific geometry, enforced by ligands like XantPhos, is crucial for the reaction's success. acs.orgacs.org

Table: Examples of Palladium-Catalyzed C2-Arylation of Benzoxazole

Aryl Source Catalyst System Conditions Yield Reference
Arylsulfonyl Hydrazides Pd(OAc)₂, PPh₃, Cu(OAc)₂ Dioxane, 120 °C, 18h Moderate to Good thieme-connect.com
Arene Sulfonyl Chlorides Palladium Catalyst - Moderate to Good nih.gov
Unactivated Simple Arenes Pd Catalyst, CuBr₂ - - rsc.org
Aryl Chlorides NHC-Pd(II)-Im Complex - Good organic-chemistry.org

It is important to note that under certain high-temperature conditions, palladium catalysis can favor arylation at the C7 position. This is proposed to occur via a transient, temperature-induced ring-opening of the benzoxazole, where the resulting phenoxy group directs the C-H activation to the C7 position. acs.orgacs.org This regioselectivity has been observed with 2-isopropylbenzothiazole, a related heterocycle. acs.org

Side-Chain Modifications on the Isopropyl Group

Direct modification of the isopropyl group at the C2 position of 2-isopropylbenzoxazole is less documented than reactions on the heterocyclic core. However, the chemical nature of the isopropyl group, being attached to an aromatic system, suggests plausible reaction pathways based on principles of organic reactivity. The tertiary hydrogen atom on the isopropyl group is analogous to a benzylic position, making it a potential site for free-radical or oxidative reactions.

While specific studies on 2-isopropylbenzoxazole are scarce, reactivity can be inferred from related structures. For instance, benzylic positions are susceptible to oxidation by reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield ketones or carboxylic acids, depending on the substrate and conditions. Similarly, free-radical halogenation using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions would be expected to selectively halogenate the tertiary position of the isopropyl group. The reactivity of side chains on other heterocyclic systems, such as cephalosporins, has been studied, though the chemical context is different. nih.govnih.govunmc.edunm.org

Cycloaddition Reactions and Their Synthetic Utility

The oxazole ring can participate as a diene component in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. ucla.eduresearchgate.net This reactivity provides a powerful tool for the synthesis of complex, highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net The reaction typically involves an oxazole reacting with a dienophile, such as an alkene or alkyne, to form a bicyclic adduct which then undergoes a retro-Diels-Alder reaction or rearrangement to yield a stable aromatic product.

The efficiency of these cycloadditions can be enhanced by activating the oxazole nitrogen with Brønsted or Lewis acids. nih.gov Intramolecular versions of the oxazole Diels-Alder reaction have been employed as key steps in the total synthesis of complex natural products, such as the alkaloid eupolauramine. ucla.edu

More recently, organocatalyzed dearomative [3+2] cycloadditions of benzoxazoles have been developed. For example, a triphenylphosphine-catalyzed reaction between benzoxazoles and a cyclopropenone has been reported, yielding fused, polycyclic structures. nih.gov Such reactions, which involve the activation and cleavage of C-C bonds, open new avenues for the synthetic application of the benzoxazole scaffold. nih.gov

Catalytic Transformations Involving Benzoxazole Derivatives

Benzoxazole derivatives, particularly those bearing chiral centers and steric bulk, have emerged as highly effective ligands in asymmetric catalysis. The combination of a rigid heterocyclic backbone and tunable substituents allows for the creation of a well-defined chiral pocket around a coordinated metal, enabling high levels of stereocontrol.

The design of effective chiral ligands is paramount in asymmetric catalysis. For benzoxazole-based systems, the primary strategy involves the creation of C2-symmetric structures, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. wikipedia.orgnih.gov In these designs, the benzoxazole moiety is not the core ligand itself but rather an analogous structure to the oxazoline (B21484) rings that are fundamental to the ligand's efficacy. The principles guiding the design of these successful oxazoline-based ligands are directly applicable to hypothetical ligands incorporating a 2-isopropylbenzoxazole unit.

The synthesis of these ligands typically begins with chiral amino alcohols, which impart chirality to the final structure. wikipedia.org For instance, chiral amino alcohols can be condensed with dicarboxylic or dinitrile compounds to form the bis(oxazoline) framework in a single, convenient step. wikipedia.org The substituent at the 4-position of the oxazoline ring, often a bulky group like tert-butyl or isopropyl, is critical. This group projects into the space around the metal center, effectively blocking one enantiotopic face of an approaching substrate, which is the basis for stereochemical induction. wikipedia.org A proposed twisted square planar intermediate for metal-BOX complexes illustrates how this steric hindrance dictates the stereochemical outcome of the reaction. wikipedia.org

Beyond the common BOX and PyBOX scaffolds, other related structures have been developed. P-chiral phosphorus ligands built on a 2,3-dihydrobenzo[d][oxaphosphole] motif represent a class of conformationally rigid and tunable ligands that have proven effective in various asymmetric transformations. nih.gov These ligands are often air-stable solids, which adds to their operational simplicity and practicality in catalysis. nih.gov The coordination of these N,N- or P,N-ligands to metals like copper, palladium, iridium, or ruthenium creates chiral catalysts capable of facilitating a wide range of bond-forming reactions with high selectivity. nih.govresearchgate.net

The utility of a catalytic system is defined by its substrate scope and its ability to selectively form the desired product. Ligands derived from or analogous to 2-alkylbenzoxazoles have been instrumental in expanding the reach of metal-catalyzed reactions.

While the primary role of 2-substituted benzoxazoles in this context is as a component of a larger ligand, the reactivity of the benzoxazole C2–H bond itself is of significant interest. Palladium-catalyzed direct C–H functionalization has emerged as a powerful tool for modifying the benzoxazole core. For example, a palladium acetate/NiXantphos catalyst system effectively promotes the direct C2-arylation of benzoxazole with a wide array of aryl bromides at room temperature. nih.gov This deprotonative cross-coupling process (DCCP) demonstrates broad substrate tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl bromide, as well as sterically hindered substrates. nih.gov

The table below summarizes the substrate scope for the direct C2-arylation of benzoxazole with various aryl bromides, showcasing the versatility of the palladium-catalyzed system. nih.gov

EntryAryl BromideProductYield (%)
14-Bromo-tert-butylbenzene2-(4-(tert-butyl)phenyl)benzo[d]oxazole99
24-Bromoanisole2-(4-methoxyphenyl)benzo[d]oxazole99
34-Bromochlorobenzene2-(4-chlorophenyl)benzo[d]oxazole99
44-Bromobenzonitrile4-(benzo[d]oxazol-2-yl)benzonitrile81
5N-(4-bromophenyl)acetamideN-(4-(benzo[d]oxazol-2-yl)phenyl)acetamide60
63-Bromotoluene2-(m-tolyl)benzo[d]oxazole85
72-Bromotoluene2-(o-tolyl)benzo[d]oxazole75
82-Bromo-6-methylpyridine2-(6-methylpyridin-2-yl)benzo[d]oxazole81

Data sourced from a study on palladium-catalyzed direct 2-arylation of benzoxazoles. nih.gov

In asymmetric catalysis, chiral BOX ligands demonstrate exceptional control over selectivity. Copper(I)-BOX complexes are highly effective for the enantioselective cyclopropanation of olefins and the aziridination of styrene. nih.govsigmaaldrich.com The steric properties of the ligand are crucial; for instance, in cyclopropanation, using a bulky ester on the diazoacetate reagent can increase the trans selectivity. sigmaaldrich.com Similarly, iridium complexes with P,N-ligands, such as those containing an oxazoline ring (e.g., PHOX ligands), are highly efficient for the asymmetric hydrogenation of unfunctionalized olefins, a challenging substrate class that does not require a nearby coordinating group for the catalyst to be effective. researchgate.net

The principle of matching a ligand to a specific substrate class is a fundamental concept in developing practical C–H functionalization reactions. nih.gov The modularity and tunability of benzoxazole-related ligands allow for systematic modification to optimize reactivity and selectivity for a given transformation. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanism is critical for optimizing existing catalytic systems and designing new ones. Kinetic studies and isotopic labeling experiments are two powerful tools used to probe the intimate details of a catalytic cycle.

Kinetic studies provide quantitative data on how the concentrations of reactants, catalysts, and other species affect the rate of a reaction. This information helps to identify the rate-determining step and construct an accurate energy profile for the catalytic cycle. For instance, in the development of ligands for copper-catalyzed cross-coupling reactions, kinetic investigations can reveal the impact of the ligand on the reaction rate, a phenomenon known as ligand acceleration. rwth-aachen.de

Isotopic labeling is a definitive method for tracking the path of atoms through a reaction sequence. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can determine which specific bonds are broken and formed during the reaction. A key application is the determination of the kinetic isotope effect (KIE), which compares the reaction rate of the unlabeled substrate with its isotopically labeled counterpart.

A significant KIE (typically kH/kD > 2) indicates that the C–H bond is being cleaved in the rate-determining step of the reaction. For example, in a ruthenium-catalyzed C–H hydroxylation of arenes, a KIE of kH/kD = 2.3 was measured. ethernet.edu.et This finding provides strong evidence that the C–H activation event is the slowest step in the catalytic cycle. ethernet.edu.et

Isotopic labeling can also be used to rule out alternative mechanistic pathways. In cobalt-catalyzed C–H functionalization reactions, the isolation and characterization of key organometallic intermediates, combined with isotopic studies, can provide a detailed picture of the catalytic cycle. tdx.catnih.gov Although no specific isotopic labeling studies have been published for transformations involving 2-isopropylbenzoxazole derivatives, the principles are broadly applicable. Such experiments would be invaluable for confirming C–H activation steps and understanding the precise role of the ligand and metal in these complex transformations. acs.org

Q & A

Q. What are the common synthetic routes for 2-Isopropylbenzo[d]oxazole?

Methodological Answer: this compound is typically synthesized via condensation reactions. A widely used method involves reacting 2-aminophenol derivatives with carbonyl-containing reagents under acidic or catalytic conditions. For example:

  • Cyclization of 2-isopropyl-substituted precursors : Reacting 2-isopropylphenol with nitriles or aldehydes in the presence of catalysts like NH4_4Cl or PCl3_3 generates the oxazole ring .
  • Heterocyclization : Pyrazole-4-carboxaldehydes can condense with substituted 2-aminophenols in ethanol under reflux, forming benzo[d]oxazole derivatives (e.g., Scheme 100 in ).

Q. Key Considerations :

  • Purity of starting materials (e.g., 2-aminophenol derivatives).
  • Catalytic efficiency and reaction time optimization.

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions and confirm ring formation. For example, 1^1H NMR distinguishes isomers in platinum complexes (e.g., cis/trans configurations in ).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure and steric effects of the isopropyl group.
  • Thermodynamic Analysis : Quantifies stability (ΔG°, ΔH°) via calorimetry or computational modeling .

Q. Data Interpretation :

  • Compare experimental NMR shifts with DFT-calculated values to validate structures.

Q. What biological activities have been reported for this compound derivatives?

Methodological Answer: Derivatives exhibit diverse bioactivities, assessed via:

  • Anti-inflammatory assays : COX-2 inhibition in vitro (e.g., carrageenan-induced rat paw edema model) .
  • Antibacterial screening : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .
  • Anticancer studies : Cell viability assays (MTT) targeting STAT3 or microtubules .

Q. Limitations :

  • Bioactivity varies with substituents; e.g., electron-withdrawing groups enhance antimicrobial potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for anticancer activity?

Methodological Answer:

  • Substituent Screening : Introduce halogens (Cl, F) at the 5- or 7-position to enhance DNA intercalation .
  • Target Validation : Use kinase inhibition assays (e.g., EGFR or Aurora kinase) to identify mechanistic targets.
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays.

Q. Example SAR Table :

Substituent PositionBioactivity (IC50_{50}, μM)Target Protein
5-Cl0.12 ± 0.03STAT3
7-NO2_20.45 ± 0.11Microtubules

Data adapted from .

Q. What strategies are effective for introducing functional groups at specific positions of the benzo[d]oxazole scaffold?

Methodological Answer:

  • Electrochemical Phosphorylation : Under silver catalysis, dialkyl-H-phosphonates react with azoles to functionalize the 2-position without ring opening (e.g., ).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling adds aryl groups to the 4-position using Pd catalysts.
  • Directed C–H Activation : Use directing groups (e.g., pyridinyl) to install substituents regioselectively.

Q. Challenges :

  • Steric hindrance from the isopropyl group may limit reactivity at adjacent positions.

Q. How can researchers resolve contradictions in stability data between theoretical calculations and experimental observations for benzo[d]oxazole-metal complexes?

Methodological Answer:

  • Comparative Thermodynamic Analysis : Calculate ΔG° and ΔH° via DFT and compare with experimental calorimetry data. For example, platinum(II) complexes showed discrepancies due to solvent effects in DFT models .
  • Isomer Identification : Use 2D NMR (e.g., NOESY) to distinguish cis/trans isomers that may skew stability metrics.
  • Solvent Correction : Adjust computational models to account for solvation entropy.

Q. Case Study :

  • In , the ΔG° of cis-Pt complexes was overestimated by 8% in vacuum models but aligned with experiments after incorporating solvent parameters.

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